1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
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Description
1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Catalysis
Iodine-Catalyzed Synthesis of 3-Pyrrole-substituted 2-Azetidinones : An efficient method utilizing catalytic amounts of molecular iodine under microwave irradiation for the synthesis of 3-pyrrole-substituted 2-azetidinones has been developed. This technique is effective for a range of substituents, including the mono- and polyaromatic groups at the N-1 position of the 2-azetidinone ring, and the C-4 substituent does not influence the yield or rate of the reaction. Optically pure versions of these compounds can also be synthesized using this method (Bandyopadhyay et al., 2012).
Fesulphos-Cu-Catalyzed Cycloaddition : Enantioenriched 3-pyrrolines were synthesized using a Fesulphos-Cu-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with trans-1,2-bisphenylsulfonyl ethylene, followed by reductive sulfonyl elimination. This method has been applied in the enantioselective synthesis of biologically active C-azanucleosides (López-Pérez et al., 2008).
Trifluoromethanesulfonic Acid-Catalyzed Friedel–Crafts Acylation : This process involves N-Protected and unprotected 2-azetidinones activated by superacidic trifluoromethanesulfonic acid reacting with aromatic compounds to produce β-amino aromatic ketones in good to excellent yields. Non-benzenoid aromatics like pyrrole have also been used successfully in this reaction (Anderson & Tepe, 2002).
Synthesis of Biological and Pharmacological Compounds
Synthesis of Substituted Azetidinones : The design of 2-azetidinone scaffold, particularly incorporating sulfonamide rings and derivatives, has gained interest due to its biological and pharmacological potencies. This involves the synthesis of complex structures such as 4-(3-chloro-2-oxo-4-aryllazetidin-1-yl)-2-(1-(3-ethoxy-4methoxyphenyl)-2-(methylsulfonyl)-ethyl)-2,4′-biisoindoline-1.1′3,3′-tetraones, highlighting the versatility and potential of these compounds in medicinal chemistry (Jagannadham et al., 2019).
Synthesis of Fluorine-Containing Compounds : An approach involving the Julia–Kocienski reaction has enabled the preparation of fluoroalkylidene-oxetanes and -azetidines from 3-oxetanone, 3-azetidinone, and fluorosulfones. These compounds are useful as precursors for fluorinated four-membered rings containing nucleic bases, esters, or aryl sulfone functions, and pyrrolidine rings (Laporte et al., 2015).
Green Synthesis of N-(2-azetidinonyl) 2,5-disubstituted Pyrroles : A green method has been developed for synthesizing N-(2-azetidinonyl) 2,5-disubstituted pyrroles, which are important in the drug discovery field. The method utilizes microwave irradiation and bismuth nitrate pentahydrate as a catalyst, indicating its potential application in developing potent pharmacologically active molecules (Bandyopadhyay et al., 2013).
properties
IUPAC Name |
1-(3-cyclohexylsulfonylazetidin-1-yl)-2-pyrrol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c18-15(12-16-8-4-5-9-16)17-10-14(11-17)21(19,20)13-6-2-1-3-7-13/h4-5,8-9,13-14H,1-3,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWWHABIOCDVBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone |
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